N-{2-[4-(dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-(1-phenylethyl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N'-(1-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O2/c1-18(19-9-5-4-6-10-19)26-24(30)23(29)25-17-22(28-15-7-8-16-28)20-11-13-21(14-12-20)27(2)3/h4-6,9-14,18,22H,7-8,15-17H2,1-3H3,(H,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEXXZRZYXNPLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-{2-[4-(Dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-(4-methylphenyl)ethanediamide (CAS: 899956-85-5)
N-{2-[4-(Dimethylamino)phenyl]-2-(pyrrolidin-1-yl)ethyl}-N'-[(4-fluorophenyl)methyl]ethanediamide (CAS: 941933-25-1)
- Catalog Number : BE42234
- Molecular Formula : C₂₃H₂₉FN₄O₂
- Molecular Weight : 412.50 g/mol
- Substituent : 4-Fluorophenylmethyl group (electron-withdrawing fluorine atom at the para position).
- Physicochemical Implications : Fluorine increases electronegativity and may enhance metabolic stability by resisting oxidative degradation. The higher molecular weight compared to BE52279 reflects fluorine’s atomic mass contribution.
Structural and Functional Analysis
Table 1: Comparative Data for Analogs
Substituent Effects
- Electron-Donating Groups (e.g., 4-Methylphenyl) : Increase lipophilicity and may enhance passive diffusion across biological membranes .
- Spatial Arrangement : The 1-phenylethyl group in the target compound introduces a flexible ethyl linker, which could alter binding kinetics compared to rigid benzyl or tolyl groups in the analogs.
Commercial and Research Relevance
Both analogs are marketed for research purposes only, with BE52279 listed as in stock, suggesting higher accessibility for experimental studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
